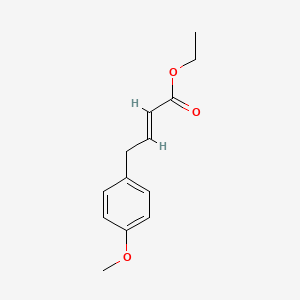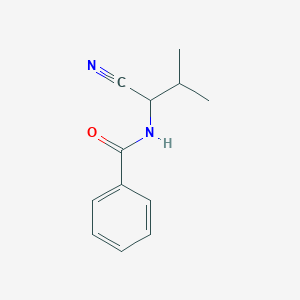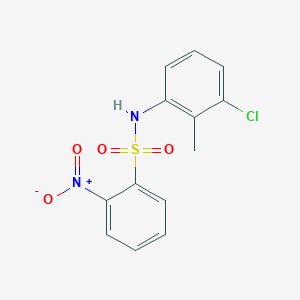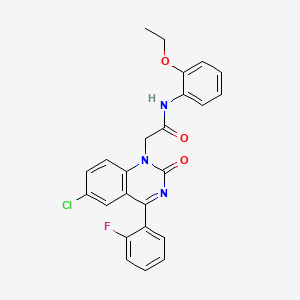![molecular formula C22H18N4OS2 B2972929 1-(1'-phenyl-3',5-di(thiophen-2-yl)-3,4-dihydro-1'H,2H-[3,4'-bipyrazol]-2-yl)ethanone CAS No. 876942-63-1](/img/structure/B2972929.png)
1-(1'-phenyl-3',5-di(thiophen-2-yl)-3,4-dihydro-1'H,2H-[3,4'-bipyrazol]-2-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as heteroatom with the formula C4H4S . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications .
Synthesis Analysis
Thiophene derivatives can be synthesized by heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .Molecular Structure Analysis
Thiophene consists of a planar five-membered ring, making it aromatic as indicated by its extensive substitution reactions .Chemical Reactions Analysis
Thiophene can undergo various reactions, resembling benzene in most of its reactions . For example, 1-(2-bromobenzyl)-4-(thiophen-3-yl)-1H-1,2,3-triazole can be obtained by heating with 2-iodophenylethylazide in the presence of copper acetate monohydrate catalyst .Physical And Chemical Properties Analysis
The physical and chemical properties of thiophene derivatives can vary widely. For example, thiophene itself is a colorless liquid with a benzene-like odor .Scientific Research Applications
Synthesis and Antimicrobial Activity
- Compounds structurally related to 1-(1'-phenyl-3',5-di(thiophen-2-yl)-3,4-dihydro-1'H,2H-[3,4'-bipyrazol]-2-yl)ethanone have been synthesized and evaluated for antimicrobial activity. A study demonstrated that these compounds exhibit good antimicrobial activity against bacterial strains such as Staphylococcus aureus and Escherichia coli, as well as fungal strains like Aspergillus niger and Candida metapsilosis (D. Ashok et al., 2014).
Chemical Synthesis and Characterization
- Another aspect of research focuses on the base-catalyzed condensation and characterization of similar compounds. For instance, a study synthesized 1-(2-hydroxy-phenyl)-3-(1-phenyl-3-thiophen-2-yl-1H-pyrazol-4-yl)-propenone and characterized it through techniques like IR, NMR, and mass spectroscopy (V. B. Halnor et al., 2005).
Conducting Polymers
- Research on conducting polymers based on derivatives of 2,5-di(thiophen-2-yl)-1H-pyrrole, which are structurally related to the compound , reveals insights into their synthesis and properties. These polymers demonstrate good thermal stability and varied electrical conductivity, influenced by substituents on the N-substituted benzene ring (S. Pandule et al., 2014).
Anticancer Activity
- Compounds with a structure incorporating the 1H-pyrazole moiety, similar to 1-(1'-phenyl-3',5-di(thiophen-2-yl)-3,4-dihydro-1'H,2H-[3,4'-bipyrazol]-2-yl)ethanone, have been synthesized and evaluated for anticancer activity. Studies indicate potential in inhibiting the growth of cancer cells such as breast carcinoma cell lines (Sobhi M. Gomha et al., 2014).
Anticonvulsant Evaluation
- Research on related compounds has also explored their anticonvulsant potential. For instance, studies on indole C-3 substituted derivatives demonstrated significant activity in tests like the maximal electroshock test, indicating potential as anticonvulsant agents (P. Ahuja & N. Siddiqui, 2014).
Mechanism of Action
Target of Action
Similar compounds with thiophene structures have been used in the synthesis of organic materials, particularly in the field of organic electronics . These materials often target specific electronic properties, such as electron-rich and good electron delocalization characters .
Mode of Action
It can be inferred from the structure of the compound that it may interact with its targets through its electron-donating and electron-withdrawing groups . The presence of a thiophene structure, which is known for its electron-rich character, suggests that the compound may interact with its targets through electron donation .
Biochemical Pathways
Thiophene structures are known to be involved in various chemical reactions, such as the gewald reaction and paal-knorr thiophene synthesis . These reactions involve the formation of thiophene rings, which are key components in the structure of the compound .
Pharmacokinetics
Thiophene structures are known to be involved in various chemical reactions, which could potentially influence the compound’s bioavailability .
Result of Action
Compounds with thiophene structures have been used in the synthesis of organic materials, particularly in the field of organic electronics . These materials often exhibit unique optical and electronic properties, such as strong fluorescence .
Action Environment
For instance, thiophene structures are known to be involved in various chemical reactions, which could potentially be influenced by factors such as temperature and solvent polarity .
Future Directions
properties
IUPAC Name |
1-[3-(1-phenyl-3-thiophen-2-ylpyrazol-4-yl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4OS2/c1-15(27)26-19(13-18(23-26)20-9-5-11-28-20)17-14-25(16-7-3-2-4-8-16)24-22(17)21-10-6-12-29-21/h2-12,14,19H,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSVKPKREDAZLRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C(CC(=N1)C2=CC=CS2)C3=CN(N=C3C4=CC=CS4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1'-phenyl-3',5-di(thiophen-2-yl)-3,4-dihydro-1'H,2H-[3,4'-bipyrazol]-2-yl)ethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8,10-Diazadispiro[2.2.46.23]dodecane-7,9-dione](/img/structure/B2972850.png)

![N-[3-(3,5-difluorobenzoyl)pyridin-2-yl]-2,2-dimethylpropanamide](/img/structure/B2972853.png)

![3-(2,6-dichlorophenyl)-5-[(E)-2-(4-hydroxy-2-methylanilino)ethenyl]-1,2-oxazole-4-carbonitrile](/img/structure/B2972857.png)

![3-[4-oxo-4-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)butyl]-1H-quinazoline-2,4-dione](/img/structure/B2972861.png)
![N-(2-ethoxyphenyl)-6-methyl-4-(1,4-thiazinan-4-yl)pyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2972862.png)




